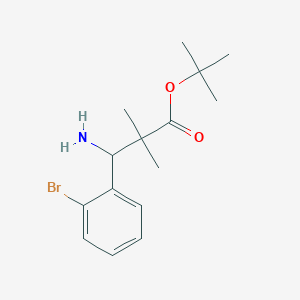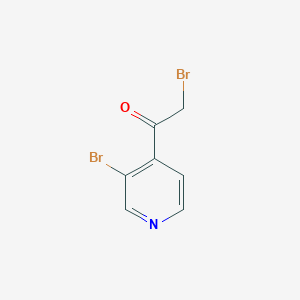
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of two bromine atoms and a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a range of chemical reactions, making it useful in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone typically involves the bromination of 1-(3-bromo-pyridin-4-yl)-ethanone. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is often performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted pyridinyl ethanones with various functional groups.
Reduction: 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanol.
Oxidation: 2-Bromo-1-(3-bromo-pyridin-4-yl)-acetic acid.
科学的研究の応用
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atoms can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the modification of enzyme activity or protein function. The carbonyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(3-chloro-pyridin-4-yl)-ethanone
- 2-Iodo-1-(3-iodo-pyridin-4-yl)-ethanone
- 1-(3-Bromo-pyridin-4-yl)-ethanone
Uniqueness
2-Bromo-1-(3-bromo-pyridin-4-yl)-ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and allow for selective modifications. Compared to its chloro and iodo analogs, the brominated compound offers a balance between reactivity and stability, making it a versatile intermediate in various chemical processes.
特性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
2-bromo-1-(3-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-3-7(11)5-1-2-10-4-6(5)9/h1-2,4H,3H2 |
InChIキー |
XARUFKOOIVMYPB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)

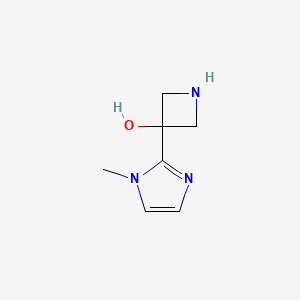



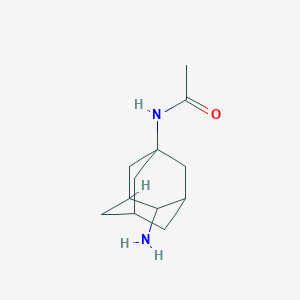
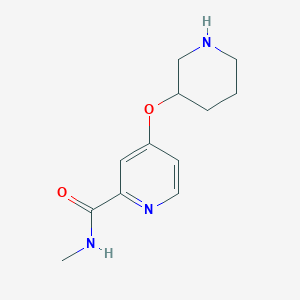
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)
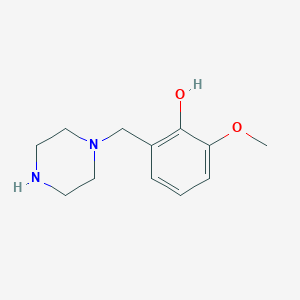

![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)
